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3-Methoxybenzyl acetate

Photochemistry Quantum yield Benzyl ester photolysis

3-Methoxybenzyl acetate (meta-methoxybenzyl acetate, CAS 35480-26-3, C₁₀H₁₂O₃, MW 180.20 g/mol) is the meta-substituted regioisomer of the methoxybenzyl acetate family. Unlike its para-substituted congener (4-methoxybenzyl acetate, anisyl acetate, CAS 104-21-2), which is widely employed as a fragrance and flavouring agent, the meta isomer displays profoundly different photochemical reactivity , excited-state behaviour , and protecting-group lability.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 35480-26-3
Cat. No. B8679608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzyl acetate
CAS35480-26-3
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC(=CC=C1)OC
InChIInChI=1S/C10H12O3/c1-8(11)13-7-9-4-3-5-10(6-9)12-2/h3-6H,7H2,1-2H3
InChIKeyAVTYLLXTBWFTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzyl Acetate (CAS 35480-26-3) – Positional Isomer Identity & Procurement Rationale


3-Methoxybenzyl acetate (meta-methoxybenzyl acetate, CAS 35480-26-3, C₁₀H₁₂O₃, MW 180.20 g/mol) is the meta-substituted regioisomer of the methoxybenzyl acetate family. Unlike its para-substituted congener (4-methoxybenzyl acetate, anisyl acetate, CAS 104-21-2), which is widely employed as a fragrance and flavouring agent, the meta isomer displays profoundly different photochemical reactivity [1], excited-state behaviour [2], and protecting-group lability [3]. These quantifiable differences, rooted in the electronic structure of the methoxy substituent at the meta position, make 3-methoxybenzyl acetate a non-interchangeable, application-specific chemical that demands deliberate sourcing based on the target functional performance rather than generic structural similarity.

3-Methoxybenzyl Acetate – Why Methoxybenzyl Acetate Isomers Are Not Interchangeable in Research and Industrial Workflows


Methoxybenzyl acetates share an identical molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol) [1], yet the position of the methoxy substituent on the aromatic ring dictates the compound's photophysical and photochemical fate. The meta isomer photolyzes from the excited singlet state with a C–O bond fission quantum yield of 1.0, whereas the para isomer cleaves from the triplet state with a quantum yield of 0.8 [2]. This mechanistic divergence produces a 15-fold difference in photosolvolysis product yield (30% vs. 2% in 50% aqueous dioxane) [3] and an approximately 8-fold difference in overall photolysis quantum yield (0.13 vs. 0.016 mole/ein) [4]. In protecting-group chemistry, 3-methoxybenzyl (3-MPM) ethers resist DDQ-mediated oxidative cleavage at room temperature and remain stable to strong acids, while 4-methoxybenzyl (MPM) ethers are readily removed under identical conditions [5]. Consequently, procuring a generic 'methoxybenzyl acetate' without specifying the regioisomer risks catastrophic failure in applications where photochemical reactivity, excited-state multiplicity, or orthogonal deprotection selectivity is required.

3-Methoxybenzyl Acetate – Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Photolysis Quantum Yield: 8-Fold Higher for 3-Methoxybenzyl Acetate vs. 4-Methoxybenzyl Acetate

Under identical irradiation conditions (254 nm, dioxane/water), 3-methoxybenzyl acetate exhibits a photolysis quantum yield (Φ) of 0.13 mole/ein, whereas 4-methoxybenzyl acetate gives Φ = 0.016 mole/ein [1]. This ~8-fold difference reflects the meta isomer's efficient heterolytic C–O bond cleavage from the excited singlet state, in contrast to the para isomer's predominant intersystem crossing to the triplet state [2].

Photochemistry Quantum yield Benzyl ester photolysis

Photosolvolysis Product Yield: 15-Fold Higher for 3-Methoxybenzyl Acetate vs. 4-Methoxybenzyl Acetate

In 50% aqueous dioxane, 3-methoxybenzyl acetate produces photosolvolysis products with a yield of 30%, whereas the para isomer yields only 2% under equivalent conditions [1]. This 15-fold disparity arises because the meta isomer undergoes heterolytic C–O cleavage from the singlet excited state to form an ion-pair intermediate, while the para isomer photolyzes via a triplet radical pathway that predominantly generates free-radical products [2].

Photosolvolysis Meta effect Ionic product yield

C–O Bond Fission Quantum Yield: Unity for 3-Methoxybenzyl Acetate vs. 0.8 for 4-Methoxybenzyl Acetate

The primary C–O bond fission quantum yield (Φ_r) of 3-methoxybenzyl acetate (I_m) is 1.0, meaning every photon absorbed by the excited singlet state results in C–O bond cleavage [1]. In contrast, 4-methoxybenzyl acetate (I_p) has Φ_r = 0.8, with the remaining 20% of excited singlets undergoing intersystem crossing, fluorescence, and internal conversion without bond cleavage [1]. Notably, I_m suffers 72% internal return of the intimate radical/ion pair, reducing its apparent (net) photolysis quantum yield to 0.33 [2]. This internal return is negligible for I_p.

Bond fission quantum yield Excited-state multiplicity Internal return

DDQ-Mediated Deprotection Rate: 3-Methoxybenzyl (3-MPM) Ethers Are Significantly Less Labile Than 4-Methoxybenzyl (MPM) Ethers

3-Methoxybenzyl (3-MPM) ethers, derived from 3-methoxybenzyl acetate via the corresponding alcohol, are slowly removed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation at room temperature, whereas 4-methoxybenzyl (MPM) ethers are readily cleaved under identical conditions [1]. Furthermore, 3-MPM ethers exhibit stability to strong acids, a property not shared by MPM ethers [1]. This differential reactivity has been exploited in carbohydrate chemistry, where 3-MPM and 4-MPM groups are used as orthogonal temporary protecting groups for the glucosamine 3-position in Leᵡ and Leʸ oligosaccharide synthesis [2].

Protecting group DDQ oxidation Orthogonal deprotection

Photohydrolysis in Polyelectrolyte Films: 3-Methoxybenzyl Esters Form Fewer Acid Groups Than 3,5-Dimethoxybenzyl Esters

In multilayered polyelectrolyte films, poly(acrylic acid) partially esterified with 3-methoxybenzyl groups produces fewer carboxylic acid groups upon UV photohydrolysis compared to films functionalized with 3,5-dimethoxybenzyl esters, and behaves similarly to unsubstituted benzyl ester films [1]. Specifically, 3,5-dimethoxybenzyl and 2-nitrobenzyl esters are photohydrolyzed to form primarily acid groups, while benzyl and 3-methoxybenzyl ester films show reduced acid formation, indicating a lower extent of photolytic conversion [1]. Additionally, 3,5-dimethoxybenzyl-containing films exhibit superior thermal stability during cross-linking [1].

Photohydrolysis Polyelectrolyte film Photoresist materials

3-Methoxybenzyl Acetate – High-Value Application Scenarios Anchored in Quantified Differentiation


Photoremovable Protecting Groups Requiring Acid Stability and Orthogonal DDQ Deprotection

When a synthetic sequence demands a hydroxyl protecting group that resists DDQ-mediated oxidative cleavage and remains intact under strong acidic conditions, the 3-methoxybenzyl (3-MPM) group — readily prepared from 3-methoxybenzyl acetate via hydrolysis to the alcohol and subsequent etherification — is the regioisomer of choice [1]. Its slow DDQ removal at room temperature contrasts directly with the facile cleavage of 4-MPM ethers, enabling sequential deprotection strategies in complex oligosaccharide and natural product synthesis [2]. The documented acid stability of 3-MPM further distinguishes it from the acid-labile 4-MPM group [1].

Mechanistic Photochemistry and Phototrigger Probe Development

3-Methoxybenzyl acetate is the archetypal probe for studying the 'meta effect' in photochemistry — the phenomenon whereby meta-substituted benzyl esters undergo heterolytic C–O cleavage from the singlet excited state with unity bond fission quantum yield (Φ_r = 1.0) [1]. Its 15-fold higher photosolvolysis product yield (30%) relative to the para isomer (2%) [2] and its distinct singlet-state pathway (vs. triplet-state for the para isomer) [1] make it indispensable for investigations of excited-state charge distribution, ion-pair dynamics, and the design of wavelength-selective phototriggers.

Photopatternable Polymer Films with Controlled Acid Generation

In negative-tone photoresist and controlled-release film applications, poly(acrylic acid) copolymers esterified with 3-methoxybenzyl groups provide an intermediate photohydrolysis efficiency — lower than 3,5-dimethoxybenzyl or 2-nitrobenzyl esters but higher than heavily deactivated systems [1]. This allows formulators to tune the density of photogenerated carboxylic acid groups and thereby modulate cross-linking density, swellability, and dissolution rates in aqueous developers. The differential photoreactivity of 3-methoxybenzyl vs. 3,5-dimethoxybenzyl esters within the same polymer architecture has been directly demonstrated by reflectance FTIR and contact angle measurements [1].

Synthesis of Isomerically Pure Methoxybenzyl Derivatives for Structure–Activity Relationship Studies

The dramatic divergence in photochemical and chemical reactivity between the meta and para isomers means that any structure–activity relationship (SAR) study involving methoxybenzyl esters or ethers must control for positional isomerism [1][2]. 3-Methoxybenzyl acetate serves as a certified, regioisomerically pure starting material for generating 3-methoxybenzyl alcohol, 3-methoxybenzyl halides, and 3-MPM ethers without contamination by the para isomer, which would confound activity readouts in biological assays or material performance tests.

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